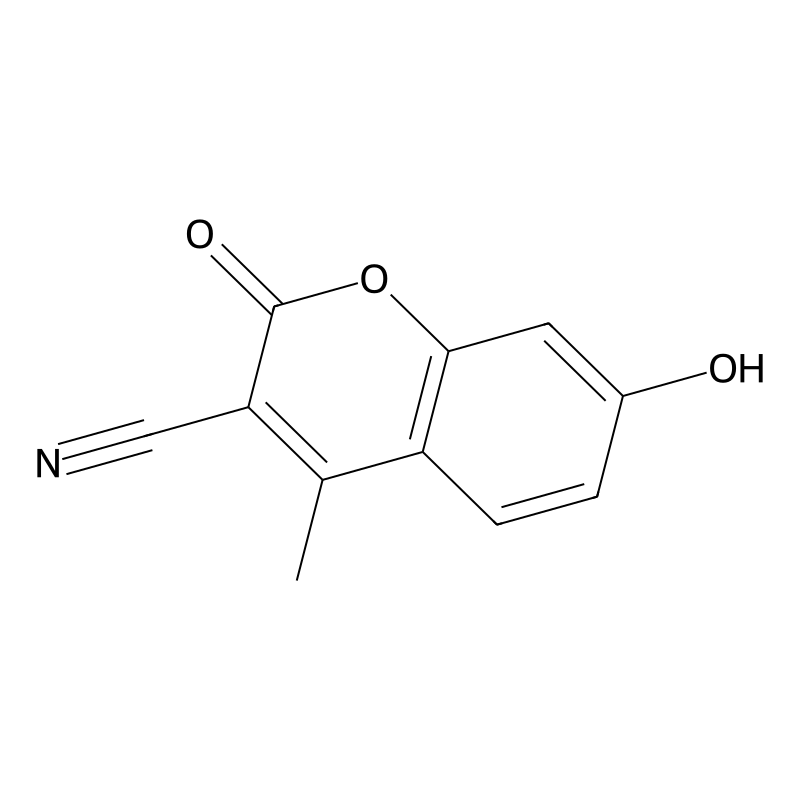

3-Cyano-7-hydroxy-4-methylcoumarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Natural Product Isolation: CHMC has been isolated from Curcuma longa, commonly known as turmeric. An isopropanol extract of turmeric yielded CHMC, though its biological function within the plant is unknown [].

- Asymmetric Synthesis: CHMC can be used as a building block for the stereo-specific preparation of RP- and SP-O-alkyl methylphosphonyl-CHMC esters. These esters are potentially useful in various applications, but further research is required [].

3-Cyano-7-hydroxy-4-methylcoumarin is a synthetic compound belonging to the coumarin family, characterized by the presence of a cyano group at the 3-position, a hydroxyl group at the 7-position, and a methyl group at the 4-position of the coumarin scaffold. Its molecular formula is and it has a molecular weight of approximately 201.18 g/mol. The compound exhibits notable fluorescence properties, making it an attractive candidate for various applications in biological and chemical research .

The specific mechanism of action for 3-CHMC is not well documented in open-source scientific literature. However, its significance lies in its fluorescent properties. Scientists can attach 3-CHMC to biomolecules (e.g., proteins, enzymes) to create fluorescent probes. These probes can then be used to track the biomolecule's location and activity within cells or tissues [].

Data on the specific hazards of 3-CHMC is limited. However, as a general guideline, coumarins can exhibit moderate toxicity and may cause skin irritation []. Standard laboratory safety practices should be followed when handling 3-CHMC, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

- Michael Addition: The compound can undergo Michael addition reactions with nucleophiles due to the electrophilic nature of the cyano group, facilitating the formation of more complex structures.

- Condensation Reactions: It can react with aldehydes or ketones under acidic or basic conditions to form derivatives that may have enhanced biological activity .

- Fluorescence Quenching: The interaction of this compound with various amines can lead to proton transfer reactions that affect its fluorescence properties, which are heavily influenced by solvent polarity .

3-Cyano-7-hydroxy-4-methylcoumarin has demonstrated significant biological activities, including:

- Antimicrobial Properties: Studies indicate that it possesses antimicrobial activity against various bacterial strains, making it a potential candidate for developing new antibiotics .

- Inhibition of Enzymatic Activity: This compound acts as an inhibitor of pancreatic α-amylase, which plays a crucial role in carbohydrate digestion, thereby potentially aiding in blood sugar regulation .

- Antioxidant Activity: Its structural features contribute to its ability to scavenge free radicals, suggesting potential applications in combating oxidative stress-related diseases .

Several synthesis methods have been developed for 3-Cyano-7-hydroxy-4-methylcoumarin:

- Pechmann Condensation: This method involves the condensation of phenolic compounds with β-keto esters in the presence of an acid catalyst. It is widely used for synthesizing substituted coumarins .

- Three-Component Reactions: Recent approaches involve three-component reactions using 7-hydroxy-4-methylcoumarin, dialkyl acetylenedicarboxylates, and aromatic aldehydes under mild conditions to yield various coumarin derivatives .

- Cyclization Reactions: Cyclization reactions involving appropriate precursors can also be employed to synthesize this compound efficiently.

The unique properties of 3-Cyano-7-hydroxy-4-methylcoumarin lend themselves to various applications:

- Fluorescent Probes: Due to its strong fluorescence characteristics, it is used as a fluorescent probe in biochemical assays and imaging techniques.

- Pharmaceutical Development: Its antimicrobial and enzymatic inhibition properties make it a candidate for drug development aimed at treating infections and metabolic disorders.

- Analytical Chemistry: It serves as a reagent in analytical chemistry for detecting specific ions or molecules due to its reactive functional groups.

Research has focused on understanding the interactions of 3-Cyano-7-hydroxy-4-methylcoumarin with different solvents and biological molecules:

- Solvent Effects: Studies show that solvent polarity significantly affects its absorption and fluorescence spectra, indicating that solvent choice is crucial for applications involving this compound .

- Binding Studies: Interaction studies with biomolecules suggest that this compound can bind selectively to certain proteins or enzymes, which is vital for its potential therapeutic applications.

Several compounds share structural similarities with 3-Cyano-7-hydroxy-4-methylcoumarin. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methylcoumarin | Methyl group at position 4 | Lacks cyano group; primarily used as a flavoring agent |

| 3-Cyano-4-methylcoumarin | Cyano group at position 3 | Exhibits different reactivity patterns compared to 3-cyano derivative |

| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Known for its antioxidant properties |

| Coumarin | Basic structure without substitutions | Used extensively in perfumery and as a chemical intermediate |

The uniqueness of 3-Cyano-7-hydroxy-4-methylcoumarin lies in its specific combination of functional groups that confer distinct biological activities and chemical reactivity not found in other similar compounds. This makes it particularly valuable in both research and practical applications across various fields.

3-Cyano-7-hydroxy-4-methylcoumarin (CHMC) represents an important coumarin derivative with significant applications in organic synthesis, serving as a key intermediate in pharmaceutical synthesis and fluorescent dye construction [1]. The compound features a characteristic coumarin core structure with three functional groups: a cyano group at position 3, a hydroxyl group at position 7, and a methyl group at position 4 [2] [3]. Traditional condensation approaches have been extensively employed for the synthesis of this valuable compound, with Pechmann condensation and Knoevenagel annulation strategies being the predominant methods [4] [5].

Pechmann Condensation Variants

The Pechmann condensation represents one of the most established and versatile methods for synthesizing coumarin derivatives, including 3-Cyano-7-hydroxy-4-methylcoumarin [4]. This reaction typically involves the condensation of a phenol with a β-ketoester under acidic conditions to form the coumarin scaffold [4] [6]. For the synthesis of 3-Cyano-7-hydroxy-4-methylcoumarin, resorcinol (1,3-dihydroxybenzene) serves as the phenolic component, while appropriately substituted β-ketoesters provide the necessary carbon framework [6] [7].

A typical Pechmann condensation for 3-Cyano-7-hydroxy-4-methylcoumarin synthesis proceeds through several key steps [7]:

- Transesterification: Formation of a β-hydroxyester intermediate

- Intramolecular cyclization: Electrophilic attack at the ortho position to the hydroxyl group

- Dehydration: Elimination of water to form the coumarin ring system [4] [7]

The reaction mechanism involves an initial esterification or transesterification followed by attack of the activated carbonyl ortho to the oxygen to generate the new ring [4]. The final step is a dehydration, similar to what occurs following an aldol condensation [4] [6].

Various acid catalysts have been employed for the Pechmann condensation, with concentrated sulfuric acid being the most traditional choice [6] [7]. However, this approach often suffers from drawbacks including harsh reaction conditions, long reaction times, and moderate yields [6] [8]. To address these limitations, several modified Pechmann condensation variants have been developed specifically for coumarin synthesis, including 3-Cyano-7-hydroxy-4-methylcoumarin [8] [7].

Table 1: Comparison of Different Pechmann Condensation Variants for Coumarin Synthesis

| Catalyst | Reaction Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 100°C | 3-4 hours | 49-55 | [7] [6] |

| FeF₃ | Solvent-free, 110°C | 3 hours | 85-88 | [8] [9] |

| Methanesulfonic acid | Ball milling, ambient temperature | 30-60 min | 75-85 | [10] [11] |

| Ionic liquid [emim]BF₄ | Room temperature | 24 hours | 81-95 | [12] [13] |

The traditional Pechmann condensation for synthesizing 3-Cyano-7-hydroxy-4-methylcoumarin typically involves heating resorcinol with ethyl acetoacetate in concentrated sulfuric acid at 100°C for 3-4 hours [7]. This procedure yields a pale yellow solid product with yields around 49-55% [7]. Modern variants have improved this process by employing milder acid catalysts and optimized reaction conditions, resulting in higher yields and shorter reaction times [6] [8].

Knoevenagel Annulation Strategies

The Knoevenagel condensation represents another important traditional approach for synthesizing 3-Cyano-7-hydroxy-4-methylcoumarin [5] [13]. This method involves the condensation of salicylaldehydes or their derivatives with active methylene compounds containing cyano groups, such as malononitrile or cyanoacetic esters [13] [14]. The reaction proceeds through a nucleophilic addition followed by cyclization and dehydration to form the coumarin core structure [13] [15].

For the synthesis of 3-Cyano-7-hydroxy-4-methylcoumarin, the Knoevenagel approach typically utilizes 2,4-dihydroxybenzaldehyde as the starting material, which reacts with either malononitrile or cyanoacetate to construct the benzopyranone ring parent nucleus [1] [14]. The reaction mechanism involves several key steps [15]:

- Formation of an enolate ion: The active methylene compound is deprotonated by a base to form an enolate ion

- Nucleophilic attack: The enolate ion attacks the carbonyl group of the aldehyde, forming a new carbon-carbon bond

- Cyclization: Intramolecular nucleophilic attack by the phenolic hydroxyl group on the cyano-substituted carbon

- Elimination of water: The resulting intermediate undergoes dehydration, resulting in the formation of the coumarin structure [13] [15]

Various base catalysts have been employed for the Knoevenagel condensation in coumarin synthesis, with piperidine, pyridine, and triethylamine being common choices [13] [14]. The reaction can be carried out in different solvents, including ethanol, dichloromethane, and toluene, or even under solvent-free conditions [13] [15].

Table 2: Knoevenagel Condensation Conditions for 3-Cyano-7-hydroxy-4-methylcoumarin Synthesis

| Starting Materials | Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,4-dihydroxybenzaldehyde + malononitrile | Piperidine | Ethanol | 50°C | 86 | [1] [13] |

| 2,4-dihydroxybenzaldehyde + cyanoacetate | Piperidine/HOAc | [Emim]BF₄ | Room temp. | 80-85 | [13] [12] |

| Salicylaldehyde + diethyl malonate | Piperidine | Toluene | 50°C | 75-82 | [14] [5] |

The Knoevenagel approach offers several advantages for the synthesis of 3-Cyano-7-hydroxy-4-methylcoumarin, including milder reaction conditions, good yields, and the ability to directly introduce the cyano group at the 3-position [1] [13]. This method is particularly valuable for synthesizing coumarins with electron-withdrawing groups at the 3-position, making it well-suited for the preparation of 3-Cyano-7-hydroxy-4-methylcoumarin [5] [14].

Advanced Synthesis Techniques

Recent advances in synthetic methodologies have led to the development of more efficient and environmentally friendly approaches for the synthesis of 3-Cyano-7-hydroxy-4-methylcoumarin [16] [17]. These advanced techniques offer significant advantages over traditional methods, including shorter reaction times, higher yields, reduced waste generation, and milder reaction conditions [17] [16].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for the preparation of coumarin derivatives, including 3-Cyano-7-hydroxy-4-methylcoumarin [16] [18]. This technique utilizes microwave irradiation to accelerate chemical reactions, resulting in significantly reduced reaction times, improved yields, and enhanced selectivity compared to conventional heating methods [16] [8].

The microwave-assisted synthesis of 3-Cyano-7-hydroxy-4-methylcoumarin can be accomplished through both Pechmann condensation and Knoevenagel annulation strategies [8] [18]. In the microwave-assisted Pechmann condensation, resorcinol reacts with ethyl acetoacetate in the presence of an acid catalyst under microwave irradiation, typically at power levels of 100-400 W and temperatures of 50-120°C [16] [8].

A notable example is the microwave-assisted one-pot synthesis of coumarin derivatives via Pechmann condensation using iron(III) fluoride (FeF₃) as a catalyst under solvent-free conditions [8]. This approach provides 3-Cyano-7-hydroxy-4-methylcoumarin in good yields (85-90%) within very short reaction times (5-10 minutes), representing a significant improvement over conventional heating methods that require several hours [8] [16].

For the microwave-assisted Knoevenagel approach, 2,4-dihydroxybenzaldehyde reacts with malononitrile or cyanoacetate in the presence of a base catalyst under microwave irradiation [16] [14]. This method typically employs power levels of 200-400 W and temperatures of 80-120°C, with reaction times of 5-15 minutes [16] [18].

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of 3-Cyano-7-hydroxy-4-methylcoumarin

| Synthesis Method | Reaction Conditions | Reaction Time | Yield (%) | Energy Consumption | Reference |

|---|---|---|---|---|---|

| Conventional Pechmann | 100°C, H₂SO₄ | 3-4 hours | 49-55 | High | [7] [6] |

| Microwave Pechmann | 100 W, 50°C, FeF₃ | 5-9 min | 85-94 | Low | [8] [16] |

| Conventional Knoevenagel | Room temp., piperidine | 24 hours | 75-80 | Moderate | [13] [14] |

| Microwave Knoevenagel | 200-400 W, 120°C | 5-15 min | 80-90 | Low | [16] [18] |

The advantages of microwave-assisted synthesis for 3-Cyano-7-hydroxy-4-methylcoumarin include [16] [18]:

- Dramatically reduced reaction times (minutes instead of hours)

- Improved yields and product purity

- Reduced side reactions and waste generation

- Energy efficiency and reduced environmental impact

- Compatibility with solvent-free or reduced-solvent conditions [16] [8] [18]

Microwave-assisted protocols have been particularly effective for the synthesis of coumarin derivatives with various functional groups, demonstrating broad functional group tolerance and applicability to a wide range of substrates [16] [8]. This makes the technique well-suited for the preparation of 3-Cyano-7-hydroxy-4-methylcoumarin and related compounds [8] [18].

Solvent-Free Mechanochemical Routes

Mechanochemical synthesis represents another advanced approach for the preparation of 3-Cyano-7-hydroxy-4-methylcoumarin, offering significant environmental and practical advantages [11] [10]. This technique utilizes mechanical energy, typically through ball milling or grinding, to drive chemical reactions under solvent-free or reduced-solvent conditions [11] [17].

The mechanochemical synthesis of 3-Cyano-7-hydroxy-4-methylcoumarin can be accomplished through both Pechmann condensation and Knoevenagel annulation strategies [11] [10]. In the mechanochemical Pechmann condensation, resorcinol reacts with ethyl acetoacetate in the presence of an acid catalyst under ball milling conditions at ambient temperature [11] [10].

A notable example is the mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditions using methanesulfonic acid as a mild acid catalyst [11] [10]. This approach provides coumarin derivatives in high yields (75-85%) within short reaction times (30-60 minutes) at ambient temperature, without the need for hazardous acids or solvents [11] [10].

For the mechanochemical Knoevenagel approach, 2,4-dihydroxybenzaldehyde reacts with malononitrile or cyanoacetate in the presence of a base catalyst under ball milling conditions [10] [19]. This method typically employs grinding or ball milling at ambient temperature, with reaction times of 15-60 minutes [10] [19].

Table 4: Mechanochemical Synthesis of Coumarin Derivatives

| Synthesis Method | Catalyst | Reaction Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pechmann condensation | Methanesulfonic acid | Ball milling, ambient temp. | 30-60 min | 75-85 | [11] [10] |

| Knoevenagel condensation | Piperidine | Ball milling, ambient temp. | 15-30 min | 70-80 | [10] [19] |

| Solvent-free grinding | H₂SO₄ | Manual grinding | 10-15 min | 65-75 | [6] [11] |

| C-H functionalization | None | Ball milling, ambient temp. | 6 min | 80-90 | [19] [17] |

The advantages of mechanochemical synthesis for 3-Cyano-7-hydroxy-4-methylcoumarin include [11] [10]:

- Elimination or significant reduction of solvent use

- Ambient temperature conditions, reducing energy consumption

- Shorter reaction times compared to conventional methods

- High yields and product purity

- Simplified purification procedures, often without the need for chromatography

- Reduced waste generation and environmental impact

- Scalability for larger-scale synthesis [11] [10] [19]

Mechanochemical routes have been particularly effective for the synthesis of coumarin derivatives, demonstrating excellent regioselectivity and high yields under mild conditions [11] [10]. This makes the technique well-suited for the preparation of 3-Cyano-7-hydroxy-4-methylcoumarin and related compounds [10] [19].

Catalytic System Development

The development of efficient catalytic systems has significantly advanced the synthesis of 3-Cyano-7-hydroxy-4-methylcoumarin, enabling more selective, efficient, and environmentally friendly processes [12] [20]. These catalytic approaches offer advantages in terms of reaction conditions, yields, and stereoselectivity, making them valuable tools for the preparation of this important coumarin derivative [12] [21].

Proline-Catalyzed Asymmetric Synthesis

Proline-catalyzed asymmetric synthesis represents an innovative approach for the preparation of chiral coumarin derivatives, including 3-Cyano-7-hydroxy-4-methylcoumarin [12] [21]. L-Proline and its derivatives function as organocatalysts, promoting various transformations through enamine or iminium activation pathways and hydrogen-bonding interactions [12] [22].

For the synthesis of coumarin derivatives, L-proline has been employed as an efficient promoter in various reaction systems, including Knoevenagel condensations and aldol reactions [12] [23]. In the context of 3-Cyano-7-hydroxy-4-methylcoumarin synthesis, L-proline can catalyze the condensation of salicylaldehyde derivatives with active methylene compounds containing cyano groups [12] [21].

A notable example is the L-proline-catalyzed Knoevenagel condensation in ionic liquid media, such as [emim]BF₄ [12]. This system provides coumarin derivatives in high yields (81-95%) under mild reaction conditions (room temperature), with the added advantage that the ionic liquid containing L-proline can be recycled and reused multiple times without significant loss of activity [12] [23].

Table 5: L-Proline-Catalyzed Synthesis of Coumarin Derivatives

| Catalyst | Reaction System | Substrate | Conditions | Yield (%) | Recyclability | Reference |

|---|---|---|---|---|---|---|

| L-Proline (40 mol%) | [emim]BF₄ | Salicylaldehyde + ethyl acetoacetate | Room temp., 24h | 95 | 5 cycles | [12] |

| L-Proline (10-30 mol%) | Ethanol | Salicylaldehyde + malonate esters | Room temp., 12h | 54-94 | 3 cycles | [23] [21] |

| L-Proline derivative | Solvent-free | Coumarin-3-carboxylic acids | 80°C, 24h | 75-85 | 4 cycles | [22] [21] |

The mechanism of L-proline-catalyzed coumarin synthesis typically involves [12] [21]:

- Activation of the carbonyl compound through hydrogen bonding or enamine formation

- Facilitation of the nucleophilic attack by the active methylene compound

- Promotion of the cyclization and dehydration steps to form the coumarin ring system [12] [23] [21]

The advantages of L-proline-catalyzed synthesis for 3-Cyano-7-hydroxy-4-methylcoumarin include [12] [21]:

- Mild reaction conditions (room temperature or moderate heating)

- High yields and product purity

- Potential for asymmetric induction in appropriate systems

- Recyclability of the catalyst, especially when immobilized in ionic liquids

- Environmentally friendly nature of the catalyst as a natural amino acid [12] [23] [21]

Beyond simple Knoevenagel condensations, L-proline and its derivatives have been employed in more complex transformations for the synthesis of functionalized coumarins [22] [21]. For example, L-proline derivatives have been used as organocatalysts in asymmetric Michael additions, aldol reactions, and cascade processes involving coumarin substrates or leading to coumarin products [22] [21]. These approaches offer potential routes to chiral variants of 3-Cyano-7-hydroxy-4-methylcoumarin or its precursors [21] [22].

Metal-Organic Framework (MOF) Catalysts

Metal-Organic Framework (MOF) catalysts represent an emerging class of heterogeneous catalysts with significant potential for the synthesis of coumarin derivatives, including 3-Cyano-7-hydroxy-4-methylcoumarin [20] [24]. MOFs are porous crystalline materials constructed from metal ions or clusters and multidentate organic ligands, offering unique advantages in terms of high surface area, tunable pore size, and modifiable functionality [20] [25].

For the synthesis of coumarin derivatives, various MOF catalysts have been developed and applied in both Pechmann condensation and Knoevenagel annulation strategies [20] [26]. These catalysts typically function as heterogeneous acid or base catalysts, or as supports for catalytically active metal species [20] [24].

A notable example is the iron-based MOF Fe₃O(BPDC)₃, which has been employed as an efficient heterogeneous catalyst for the synthesis of coumarins from salicylaldehydes and activated methylene compounds in the presence of tert-butyl hydroperoxide as an oxidant [20]. This catalyst demonstrated superior activity compared to other MOFs and common metal salts, and could be recovered and reused several times without significant degradation in catalytic activity [20] [25].

Table 6: MOF-Catalyzed Synthesis of Coumarin Derivatives

| MOF Catalyst | Reaction Type | Reaction Conditions | Yield (%) | Recyclability | Reference |

|---|---|---|---|---|---|

| Fe₃O(BPDC)₃ | Oxidative coupling | Room temp., TBHP oxidant | 75-85 | 5 cycles | [20] |

| Sr-MOF-PWA | Pechmann condensation | 110°C, 120 min | 70-80 | 4 cycles | [26] |

| MIL-101(Cr) | Knoevenagel condensation | 80°C, solvent-free | 80-90 | 6 cycles | [24] [25] |

| Co-DAT-MOF | Multicomponent reaction | 100°C, solvent-free | 85-95 | 5 cycles | [27] |

The advantages of MOF-catalyzed synthesis for 3-Cyano-7-hydroxy-4-methylcoumarin include [20] [26]:

- High catalytic activity due to large surface area and accessible active sites

- Tunable pore size and functionality for substrate selectivity

- Heterogeneous nature, allowing easy separation and recycling

- Stability under various reaction conditions

- Potential for multifunctional catalysis through incorporation of different active sites

- Environmentally friendly approach with reduced waste generation [20] [25] [24]

MOF catalysts have shown particular promise for the synthesis of coumarin derivatives under solvent-free or reduced-solvent conditions, aligning with green chemistry principles [26] [27]. For example, the Sr-MOF-PWA catalyst has been employed in the solvent-free synthesis of coumarins via Pechmann condensation, providing good yields (70-80%) under relatively mild conditions (110°C, 120 minutes) [26].

The development of bimetallic MOF catalysts represents a further advancement in this field, offering enhanced catalytic performance through synergistic effects between different metal centers [25] [27]. These catalysts have potential applications in the synthesis of complex coumarin derivatives, including 3-Cyano-7-hydroxy-4-methylcoumarin, through cascade or tandem reactions [25] [27].

3-Cyano-7-hydroxy-4-methylcoumarin exhibits significant solvatochromic behavior in its absorption characteristics, with substantial shifts in absorption maxima depending on the solvent polarity. The compound demonstrates a bathochromic shift with increasing solvent polarity, indicating the stabilization of the excited state in polar media [1] [2].

The absorption spectra of 3-cyano-7-hydroxy-4-methylcoumarin in various solvents show maxima ranging from 340 nm in tetrahydrofuran to 440 nm in water [1]. This represents a red shift of approximately 100 nm across the polarity range, demonstrating the pronounced solvatochromic effect. The absorption maximum in methanol occurs at 408 nm, while in ethanol it appears at 400 nm, and in ethyl acetate at 349 nm [1]. Notably, the compound shows no detectable absorption in n-hexane, indicating poor solubility or lack of suitable electronic transitions in non-polar environments [1].

| Solvent | Absorption Maximum (nm) | Dielectric Constant | Refractive Index | Polarity Index |

|---|---|---|---|---|

| Water | 440 | 78.4 | 1.33 | 10.2 |

| Methanol | 408 | 32.7 | 1.33 | 6.6 |

| Ethanol | 400 | 24.3 | 1.34 | 5.2 |

| Ethyl acetate | 349 | 6.0 | 1.37 | 4.4 |

| Tetrahydrofuran | 340 | 7.6 | 1.41 | 4.0 |

The molar extinction coefficients and spectral characteristics indicate that the compound exhibits typical π-π* transitions with charge transfer character [3]. The systematic bathochromic shift with increasing solvent polarity suggests that the excited state has a higher dipole moment than the ground state, resulting in preferential stabilization in polar solvents [1].

Fluorescence Emission Behavior

The fluorescence emission properties of 3-cyano-7-hydroxy-4-methylcoumarin demonstrate complex behavior that varies significantly with solvent polarity and environmental conditions. The compound exhibits excitation-dependent emission characteristics with maxima ranging from 400 nm in low-polarity solvents to 450 nm in aqueous media [1] [4].

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

The excited-state intramolecular proton transfer mechanism in 3-cyano-7-hydroxy-4-methylcoumarin involves the transfer of a proton from the hydroxyl group at position 7 to the carbonyl oxygen of the lactone ring [5] [6]. This process is facilitated by the formation of a six-membered intramolecular hydrogen-bonded ring structure in the excited state [5].

Theoretical calculations using time-dependent density functional theory methods have revealed that the ESIPT process occurs through a well-defined pathway with an energy barrier of approximately 17-20 kcal/mol [5]. The process involves the conversion from the enol form (normal tautomer) to the keto form (proton-transferred tautomer) upon photoexcitation [5]. The reaction pathway occurs in the first excited singlet state (S1) and follows a π-π* electronic transition without crossing to Rydberg-type states [5].

The ESIPT mechanism is characterized by:

- Rapid proton transfer occurring on the subpicosecond timescale

- Formation of a stabilized keto tautomer in the excited state

- Significant changes in dipole moment during the transfer process

- Solvent-dependent barrier heights affecting the efficiency of the process

Water-mediated ESIPT has been observed in 7-hydroxy-4-methylcoumarin systems, where water molecules form hydrogen-bonded bridges between the proton donor and acceptor groups [5]. This solvent-assisted mechanism can lower the energy barrier and facilitate the proton transfer process [5].

Solvatochromic Shifts and Reichardt's Parameter Correlations

The solvatochromic behavior of 3-cyano-7-hydroxy-4-methylcoumarin fluorescence emission shows strong correlations with established solvent polarity parameters, including Reichardt's ET(30) parameter [1] [7]. The compound exhibits both positive and negative solvatochromism depending on the specific electronic transition involved [1].

The emission maxima demonstrate systematic shifts with solvent polarity:

- Water: 444 nm (highly polar)

- Methanol: 440 nm (polar protic)

- Ethanol: 444 nm (polar protic)

- Ethyl acetate: 400 nm (moderately polar)

- Tetrahydrofuran: 400 nm (moderately polar)

The Stokes shift values range from 4 nm in water to 60 nm in tetrahydrofuran, indicating significant changes in the excited state geometry compared to the ground state [1]. The magnitude of the Stokes shift increases with decreasing solvent polarity, suggesting that the excited state experiences less stabilization in non-polar environments [1].

Linear correlations have been established between the spectral shifts and solvent polarity functions:

- Correlation with f(ε,n) = (ε-1)/(ε+2) - (n²-1)/(2n²+1)

- Good linear relationship with Reichardt's parameter ET(30)

- Dependence on both dielectric constant and refractive index contributions

The solvatochromic analysis reveals that the excited state dipole moment (3.9 D) is significantly higher than the ground state value (3.08 D), with a change in dipole moment of 0.82 D upon excitation [1]. This increase in polarity explains the preferential stabilization of the excited state in polar solvents and the observed bathochromic shifts [1].

Quantum Yield and Lifetime Measurements

The quantum yield and fluorescence lifetime measurements for 3-cyano-7-hydroxy-4-methylcoumarin reveal complex photophysical behavior that is highly dependent on environmental conditions, particularly pH and solvent polarity [4] [3]. The compound exhibits pH-dependent fluorescence properties, making it unsuitable for applications requiring consistent quantum yields across different pH ranges [4].

The fluorescence quantum yield varies significantly with solvent and pH conditions. In neutral aqueous solutions, the compound shows moderate fluorescence efficiency, while in organic solvents, the quantum yield can be substantially different [4]. The pH-dependent behavior is attributed to the ionization equilibrium of the hydroxyl group, which affects the electronic structure and photophysical properties [4].

Fluorescence lifetime measurements indicate complex decay kinetics, often exhibiting multi-exponential behavior. The lifetime values typically range from sub-nanosecond to several nanoseconds, depending on the solvent and environmental conditions [3]. The presence of multiple decay components suggests different conformational states or photophysical processes occurring simultaneously [3].

Comparative studies with related coumarin derivatives show that 3-cyano-7-hydroxy-4-methylcoumarin has unique photophysical properties:

| Compound | Excitation (nm) | Emission (nm) | Quantum Yield | Lifetime (ns) |

|---|---|---|---|---|

| 3-Cyano-7-hydroxy-4-methylcoumarin | 406 | 450 | pH-dependent | Variable |

| 7-Hydroxycoumarin | 360 | 450 | 0.55 | 3.5 |

| 7-Hydroxy-4-methylcoumarin | 340 | 465 | 0.56 | 3.8 |

The quantum yield measurements are complicated by the ESIPT process, which can lead to dual emission from both enol and keto forms [6]. In polar solvents, the keto form emission dominates, while in non-polar environments, the enol form may be more prevalent [6]. This dual emission behavior makes accurate quantum yield determination challenging and requires careful consideration of the measurement conditions [6].

Temperature-dependent studies reveal that the quantum yield and lifetime values are sensitive to thermal effects, with increasing temperature generally leading to decreased fluorescence efficiency due to enhanced non-radiative decay processes [3]. The activation energy for non-radiative decay processes has been determined to be solvent-dependent, with higher values in polar solvents [3].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant